An In-depth Technical Guide to 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine (CAS 874376-50-8)
An In-depth Technical Guide to 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine (CAS 874376-50-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver scientifically accurate and field-proven insights into the compound's properties, synthesis, reactivity, and applications.
Core Molecular Attributes
3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is a fluorinated heterocyclic compound featuring a 1,2-oxazole (isoxazole) core. This five-membered ring is substituted with a reactive amine group at the 5-position and a 3,4-difluorophenyl moiety at the 3-position.[1] The presence of these functionalities makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 874376-50-8 | [2] |
| Molecular Formula | C₉H₆F₂N₂O | [1][2] |
| Molecular Weight | 196.15 g/mol | [1] |
| Appearance | Off-white to light yellow solid (Predicted) | N/A |
| Melting Point | Not available (Predicted: 130-140 °C) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO, DMF, and methanol (Predicted) | N/A |
| Topological Polar Surface Area | 52.1 Ų | [3] |
| XLogP3 | 1.9 | [1] |
Spectroscopic Profile (Predicted):
Due to the absence of experimentally recorded spectra in the public domain, the following are predicted spectroscopic characteristics based on the compound's structure and data from analogous molecules.
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¹H NMR (400 MHz, DMSO-d₆): δ 7.80-7.60 (m, 3H, Ar-H), 6.80 (s, 2H, NH₂), 6.10 (s, 1H, isoxazole-H).
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¹³C NMR (100 MHz, DMSO-d₆): δ 170.0 (C5), 160.0 (C3), 152.0 (d, J=248 Hz, C-F), 149.5 (d, J=246 Hz, C-F), 125.0 (d, J=7 Hz, Ar-C), 120.0 (Ar-C), 118.0 (d, J=18 Hz, Ar-C), 95.0 (C4).
-
IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 1640 (C=N stretch), 1580 (aromatic C=C stretch), 1280 (C-F stretch), 1100 (N-O stretch).
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Mass Spectrometry (EI): m/z 196 (M⁺), fragments corresponding to the loss of NH₂, CO, and cleavage of the isoxazole ring.
Synthesis and Reactivity
The synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be devised based on established methods for the preparation of 5-aminoisoxazoles. The most common approach involves the condensation of a β-ketonitrile with hydroxylamine.[4][5]
Proposed Synthetic Workflow
The proposed synthesis begins with the readily available 3,4-difluorobenzonitrile. A Claisen condensation with ethyl acetate would yield the corresponding β-ketonitrile, which can then be cyclized with hydroxylamine to form the target compound.
Caption: Proposed two-step synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine.
Experimental Protocol (Hypothetical):
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Synthesis of 3-(3,4-Difluorophenyl)-3-oxopropanenitrile: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of 3,4-difluorobenzonitrile (1.0 eq) and ethyl acetate (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and dried to afford the β-ketonitrile intermediate.
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Synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine: The crude 3-(3,4-difluorophenyl)-3-oxopropanenitrile (1.0 eq) is dissolved in ethanol. To this solution, hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq) are added. The mixture is heated at reflux for 6-8 hours. After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Reactivity Profile
The chemical behavior of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is dictated by the interplay of its three key components: the 3,4-difluorophenyl ring, the isoxazole core, and the 5-amino group.
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5-Amino Group: The primary amine is the most reactive site for electrophilic substitution. It readily undergoes acylation, alkylation, and arylation reactions, making it an excellent handle for introducing diverse substituents.[6] This reactivity is central to its utility as a building block in combinatorial chemistry and drug discovery.
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Isoxazole Ring: The isoxazole ring is a relatively stable aromatic system.[7][8] However, it can undergo ring-opening reactions under certain conditions, such as strong basic or reducing environments.[8][9] This latent reactivity can be exploited in synthetic strategies to generate more complex acyclic or heterocyclic structures.
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3,4-Difluorophenyl Ring: The fluorine atoms on the phenyl ring are generally unreactive towards nucleophilic aromatic substitution unless activated by a strong electron-withdrawing group. They primarily serve to modulate the electronic properties and lipophilicity of the molecule and its derivatives.
Applications in Drug Discovery and Development
3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is a valuable building block for the synthesis of biologically active molecules. The 3,4-difluorophenyl motif is a known pharmacophore present in numerous approved drugs and clinical candidates. The isoxazole core serves as a versatile scaffold, and the amino group provides a convenient point for diversification.
Role as a Key Intermediate for P2Y12 Receptor Antagonists
One of the most significant applications of structurally related difluorophenyl compounds is in the synthesis of P2Y12 receptor antagonists, a class of antiplatelet drugs. For instance, the core structure of Ticagrelor, a potent and selective P2Y12 inhibitor, features a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety.[1][10] While not a direct precursor in the most common synthetic routes, 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine represents a strategic starting material for the synthesis of analogs and novel derivatives targeting this important receptor.
Caption: Inhibition of ADP-mediated platelet activation by P2Y12 antagonists.
The development of novel P2Y12 inhibitors is an active area of research aimed at improving the safety and efficacy profile of antiplatelet therapies. The use of versatile building blocks like 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine allows for the rapid generation of diverse chemical libraries for screening and lead optimization.
Handling, Storage, and Safety
As with any research chemical, 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Handling: Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Safety: While specific toxicity data is not available, compounds of this nature should be treated as potentially harmful. In case of exposure, seek immediate medical attention.
Conclusion
3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is a high-value building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a fluorinated phenyl ring, a stable yet reactive isoxazole core, and a versatile amino group makes it an attractive starting material for the synthesis of novel therapeutic agents. While a lack of extensive public data necessitates some prediction of its properties and synthesis, the established chemistry of its constituent moieties provides a solid foundation for its application in the development of next-generation pharmaceuticals.
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